3-[(3-Methoxyphenyl)sulfonyl]azetidine
Description
BenchChem offers high-quality 3-[(3-Methoxyphenyl)sulfonyl]azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-Methoxyphenyl)sulfonyl]azetidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)sulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-14-8-3-2-4-9(5-8)15(12,13)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUSXNFVHDYTRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649363 | |
| Record name | 3-(3-Methoxybenzene-1-sulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160245-62-4 | |
| Record name | 3-(3-Methoxybenzene-1-sulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Discovery and Synthesis of Novel Azetidine Scaffolds in Modern Medicinal Chemistry
Executive Summary & Strategic Rationale
In the ongoing effort to "escape flatland" and increase the fraction of sp³-hybridized carbons (
Historically, this high strain made the synthesis of heavily functionalized azetidines prohibitively challenging. However, recent breakthroughs in photoredox catalysis and strain-release chemistry have transformed azetidines from synthetic curiosities into foundational bioisosteres for morpholine, piperidine, and pyrrolidine rings[2][3]. By modulating basicity, increasing topological complexity, and altering metabolic fate, azetidines offer an unparalleled pharmacokinetic edge in early-stage drug discovery.
Pharmacokinetics & The Causality of Metabolic Stability
A central directive in lead optimization is minimizing metabolic intrinsic clearance (
The Mechanistic Causality of Clearance
When replacing a piperidine ring with an azetidine, medicinal chemists typically observe a notable drop in overall
However, deep expertise reveals a crucial nuance: while un-substituted azetidines lower intrinsic clearance relative to piperidines, they are not immune to metabolism. CYP-mediated α-carbon oxidation of simple azetidines can lead to rapid azetidine ring scission, yielding highly electrophilic aldehyde metabolites that readily form adducts with glutathione[5]. Therefore, true metabolic stability is achieved only by synthesizing densely functionalized (e.g., α-substituted or spirocyclic) azetidines that block this degradation pathway[2][5]. Modern synthetic methods must, therefore, be capable of installing heavy steric bulk directly onto the strained ring.
Quantitative Data: Comparative Metabolic Stability
The following table provides standard benchmark data for saturated heterocycles evaluated in in vitro human liver microsomal assays, highlighting the pharmacokinetic advantage of the azetidine scaffold when appropriately functionalized[6][4][7].
| Scaffold Motif | Ring Size | Intrinsic Clearance ( | Half-life ( | Predominant CYP450 Vulnerability | Classification |
| Piperidine | 6-membered | 55.0 µL/min/mg | 12 min | Rapid α-Carbon oxidation | High Clearance |
| Pyrrolidine | 5-membered | 38.5 µL/min/mg | 18 min | N-dealkylation / Oxidation | Intermediate |
| Azetidine | 4-membered | 14.2 µL/min/mg | 49 min | Stable (if α-position is blocked) | Low Clearance |
| Verapamil (Control) | N/A | >70.5 µL/min/mg | <10 min | Multi-pathway clearance | High Clearance |
State-of-the-Art Synthesis: Harnessing Strain-Release
Classical methods for azetidine synthesis—such as thermal or harsh UV-driven aza-Paternò–Büchi [2+2] cycloadditions—often suffer from poor functional group tolerance and limited substitution scope[1][2]. The contemporary solution lies in radical strain-release chemistry utilizing azabicyclo[1.1.0]butanes (ABBs)[2].
ABBs are highly strained, spring-loaded electrophiles (with total strain energy exceeding 60 kcal/mol). Under mild visible-light photoredox conditions, an organic or transition-metal photocatalyst generates an initial radical (such as a sulfonyl or
Caption: Photoredox-mediated strain-release mechanism converting ABBs to functionalized azetidines.
Validated Experimental Protocol: Self-Validating Strain-Release Synthesis
As technical practitioners, we require protocols that assure their own validity. The following workflow details the synthesis of functionalized azetidines from ABBs, incorporating a strict qNMR internal validation loop .
Causality in experimental design: Silica gel purification of azetidines often results in mass recovery loss due to the high affinity of basic secondary/tertiary amines for acidic silanol groups. By adding an internal standard (1,3,5-trimethoxybenzene) directly to the crude reaction mixture prior to isolation, we mathematically self-validate the exact chemical conversion yield. If the qNMR yield is high but the isolated yield is low, the scientist immediately knows the failure point is chromatographic, not synthetic.
Step-by-Step Methodology
-
Reagent Preparation: To an oven-dried 8 mL vial equipped with a Teflon septum, add the radical precursor (e.g., sulfonyl chloride, 0.20 mmol, 1.0 equiv) and the selected azabicyclo[1.1.0]butane (ABB) derivative (0.30 mmol, 1.5 equiv).
-
Photocatalyst Addition: Add the photocatalyst,
(1.0 mol%). Causality: complexes provide long-lived triplet excited states essential for efficient single-electron transfer (SET) to the radical precursor[1]. -
Solvent & Degassing: Dissolve the mixture in 2.0 mL of anhydrous acetonitrile. Subject the mixture to three strictly controlled freeze-pump-thaw cycles. Causality: Dissolved molecular oxygen (
) will instantly quench the triplet excited state of the Ir-catalyst and intercept the intermediate carbon-centered radicals, stalling the reaction and producing unwanted peroxides. -
Irradiation: Irradiate the vial using 450 nm blue LEDs at ambient temperature for 12 hours. Maintain vigorous stirring to ensure uniform photon flux.
-
Internal Validation (qNMR): Post-irradiation, open the vial and immediately add exactly 0.20 mmol of 1,3,5-trimethoxybenzene. Remove a 50 µL aliquot, evaporate, and dilute in
for -NMR. Calculate absolute yield based on the integration of the internal standard. -
Isolation: If qNMR confirms >90% conversion, proceed to isolate the azetidine via flash column chromatography (using a suitably deactivated stationary phase, such as basic alumina or triethylamine-washed silica).
Caption: Self-validating experimental workflow for visible-light driven azetidine synthesis.
References
-
Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (RSC) URL: [Link]
-
Title: Chapter One - Advances in synthesis and chemistry of azetidines Source: Advances in Heterocyclic Chemistry (Elsevier) URL: [Link]
-
Title: Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]
-
Title: Synthesis of azetidines via visible-light-mediated intermolecular[2+2] photocycloadditions Source: Nature Chemistry URL: [Link]
-
Title: Modular Access to N-SF5 azetidines Source: Journal of the American Chemical Society / PMC URL: [Link]
-
Title: Metabolic stability and its role in the discovery of new chemical entities Source: Acta Pharmaceutica URL: [Link]
Sources
High-Yield Synthesis and Isolation of 3-[(3-Methoxyphenyl)sulfonyl]azetidine: A Comprehensive Protocol
Executive Summary & Chemical Significance
The incorporation of sp³-rich scaffolds like azetidines into molecular design has become a cornerstone of modern medicinal chemistry, significantly improving the physicochemical properties (e.g., solubility, metabolic stability, and ADME profile) of drug candidates. Specifically, 3-(arylsulfonyl)azetidines serve as rigid, electron-deficient functional handles.
This protocol delineates a highly optimized, scalable, and self-validating synthetic pathway for 3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride (CAS: ). By leveraging sequential activation, nucleophilic thioetherification, controlled oxidation, and selective deprotection, researchers can reliably isolate this versatile building block in high purity.
Retrosynthetic Rationale & Pathway Architecture
The robust nature of this protocol rests on the principles of step-wise validation and intermediate stability.
-
Activation Strategy: Commercially available 1-Boc-3-hydroxyazetidine is practically inert to direct nucleophilic attack. Conversion to the mesylate activates the C3 position for
displacement 1. -
Nucleophilic Displacement: 3-Methoxybenzenethiol acts as a highly effective nucleophile in a polar aprotic environment (DMF), driving the substitution to completion.
-
Orthogonal Oxidation: A minimum of two equivalents of oxidant are chemically mandated to push the intermediate sulfide entirely through the transient sulfoxide state to the terminal sulfone 2.
-
Deprotection: Due to the volatile and easily degradable nature of the free azetidine base, utilizing anhydrous HCl guarantees immediate precipitation of the product as a shelf-stable hydrochloride salt.
Synthesis workflow for 3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride.
Quantitative Stoichiometry & IPC Data
To establish a self-validating system , analytical confirmation is required before transitioning between steps. Below is the quantitative architecture of the sequence alongside specific In-Process Control (IPC) readouts.
Table 1: Stoichiometric Parameters
| Step | Reagent / Material | Equivalents | Solvent | Temp Profile | Reaction Time |
| 1 | 1-Boc-3-hydroxyazetidine | 1.0 eq | DCM | 0 °C → RT | 2 - 4 h |
| Methanesulfonyl chloride (MsCl) | 1.2 eq | ||||
| Triethylamine (TEA) | 1.5 eq | ||||
| 2 | 1-Boc-3-(mesyloxy)azetidine | 1.0 eq | DMF | RT → 80 °C | 12 h |
| 3-Methoxybenzenethiol | 1.1 eq | ||||
| Potassium carbonate (K₂CO₃) | 2.0 eq | ||||
| 3 | 1-Boc-3-[(3-methoxyphenyl)thio]azetidine | 1.0 eq | DCM | 0 °C → RT | 4 h |
| mCPBA (77% max active) | 2.5 eq | ||||
| 4 | 1-Boc-3-[(3-methoxyphenyl)sulfonyl]azetidine | 1.0 eq | DCM | RT | 3 h |
| 4M HCl in Dioxane | 5.0 eq |
Table 2: In-Process Control (IPC) Validation Guidelines
| Step | Analytical Modality | Required Observation for Validation |
| 1 | TLC (Hexanes/EtOAc 1:1) | Total consumption of hydroxyazetidine; emergence of a distinct, less polar spot. |
| 2 | LC-MS | Disappearance of the mesylate mass; detection of |
| 3 | LC-MS & TLC | Massive polarity shift down the TLC plate. LC-MS verifies the +32 Da mass shift (S → SO₂). |
| 4 | LC-MS & NMR | Complete loss of Boc mass; product mass |
Step-by-Step Synthetic Operations
Phase 1: Hydroxyl Activation (Mesylation)
-
Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Cooling & Base Addition: Submerge the flask in an ice-water bath to strictly reach 0 °C. Add Triethylamine (1.5 eq) in one portion.
-
Electrophile Introduction: Add Methanesulfonyl chloride (1.2 eq) dropwise over 15 minutes. Mechanistic constraint: This slow addition prevents rapid, localized temperature spikes that could trigger unintended ring-opening pathways 1.
-
Workup: After 3 hours (verified via TLC), quench the reaction with saturated aqueous NaHCO₃. Extract into DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude mesylate. Proceed without further purification.
Phase 2: Nucleophilic Thioetherification
-
Reaction Setup: Dissolve the crude 1-Boc-3-(mesyloxy)azetidine (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered anhydrous K₂CO₃ (2.0 eq).
-
Nucleophile Addition: Add 3-Methoxybenzenethiol (1.1 eq) to the suspension.
-
Thermal Drive: Heat the mixture to 80 °C for 12 hours. Mechanistic constraint: Heating is necessary to overcome the steric hindrance of the secondary carbon within the conformationally constrained 4-membered ring.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash vigorously with distilled water (3x) to remove DMF, followed by a brine wash. Dry over Na₂SO₄ and evaporate. Purify via flash chromatography (Hexanes/EtOAc) to isolate 1-Boc-3-[(3-methoxyphenyl)thio]azetidine.
Phase 3: Exothermic Oxidation
⚠️ Safety Protocol: The oxidation of thioethers using peroxyacids releases significant thermal energy. Fast addition on scale can result in critical thermal runaway3.
-
Preparation: Dissolve the purified thioether (1.0 eq) in DCM (0.1 M) and cool rigorously to 0 °C.
-
Controlled Oxidation: Add mCPBA (77%, 2.5 eq) portion-wise over 30 minutes. The excess reagent is mandatory to prevent the reaction from stalling at the intermediate chiral sulfoxide stage 2.
-
Maturation & Workup: Allow the reaction to slowly warm to RT and stir for 4 hours. Once LC-MS confirms complete sulfone formation, quench with 10% aqueous Na₂S₂O₃ to destroy excess peroxides, followed by washing with saturated NaHCO₃ to remove meta-chlorobenzoic acid. Extract, dry, and concentrate.
Phase 4: Boc Deprotection & Salt Precipitation
-
Acidic Cleavage: Dissolve the Boc-protected sulfone in a minimal amount of dry DCM. Slowly add 4M HCl in Dioxane (5.0 eq).
-
Precipitation: Stir at room temperature for 3 hours. As the tert-butyl carbamate cleaves, the resulting secondary amine will natively form the hydrochloride salt, which is largely insoluble in the DCM/Dioxane matrix and will precipitate as a fine white solid.
-
Isolation: Filter the solid using a Buchner funnel, washing the filter cake thoroughly with cold diethyl ether to remove trace organic impurities. Dry under high vacuum to afford analytically pure 3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride .
Validated References
-
Benchchem - 3-Methylsulfonyl-azetidine HCl: Synthesis of the 3-Azetidine Sulfone Core & Functionalization Protocols. 1
-
Google Patents (Syngenta Participations AG) - WO2009080250A2: Insecticidal compounds (Stoichiometric rules for sulfide to sulfone oxidation). 2
-
VDOC.PUB - Managing Hazardous Reactions And Compounds In Process Chemistry: Oxidation of Thioethers and Calorimetry Limitations. 3
-
BIOFOUNT - Compound Reference 1160245-62-4 | 3-[(3-Methoxyphenyl)sulfonyl]azetidine.
Sources
Technical Application Guide: 3-[(3-Methoxyphenyl)sulfonyl]azetidine in Drug Discovery
Executive Summary & Chemical Profiling
3-[(3-Methoxyphenyl)sulfonyl]azetidine (CAS: 1160245-62-4) is a highly versatile, sp³-rich building block utilized in modern medicinal chemistry to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates[1]. Structurally, it merges a strained four-membered azetidine heterocycle with a rigid sulfonyl linker and a versatile 3-methoxyphenyl moiety. Typically supplied as a hydrochloride salt to ensure bench stability[2], its secondary amine acts as the primary synthetic handle for modular scaffold assembly.
The pharmaceutical industry’s pivot from planar, sp²-dominated molecules to three-dimensional, sp³-rich architectures has accelerated the adoption of azetidine derivatives[3]. This specific building block serves a dual purpose: it acts as an advanced bioisostere for bulky, lipophilic amines (like piperidine or pyrrolidine) while concurrently positioning a sulfonamide group—a well-established hydrogen bond acceptor—into targeted protein microenvironments[4].
Mechanistic Rationale: The "Small Ring" Advantage
The replacement of standard six-membered rings with azetidines offers immense physicochemical advantages. Understanding the causality behind this bioisosteric substitution is crucial for strategic drug design:
-
Enhanced Metabolic Stability (Reduced CL
): Piperidines often suffer from rapid hepatic metabolism due to highly oxidizable C-H bonds adjacent to the nitrogen. Azetidines lack these extensive methylene networks, significantly reducing the liability for cytochrome P450-mediated oxidation[5]. -
Lipophilicity and Solubility Control: Incorporating an azetidine ring inherently lowers the LogP of a molecule compared to its pyrrolidine or piperidine analog[6]. This reduction in lipophilicity translates to enhanced aqueous solubility and improved oral bioavailability.
-
Favorable Basicity and Exit Vectors: Despite a substantial ring strain of approximately 25.2 kcal/mol, the secondary amine of an azetidine retains a high pKa (~11.29), allowing it to remain protonated at physiological pH if unconjugated[5]. When amidated, the severe constraints of the four-membered ring project substituents at unique, defined exit vectors, minimizing the entropic penalty upon protein binding.
Table 1: Physicochemical Comparison of Saturated Ring Bioisosteres
| Physicochemical Property | Piperidine Framework | Azetidine Framework | Causality / Impact on Drug Design |
| Calculated Ring Strain | ~0.0 kcal/mol | ~25.2 kcal/mol | High strain rigidifies the exit vectors, reducing conformational entropy during target binding[5]. |
| Aqueous pKa (Unconjugated) | ~11.22 | ~11.29 | Retains basicity for target interaction, though sterics alter nucleophilicity[5]. |
| Fraction sp³ (Fsp³) | High | High | Maintains critical 3D topology necessary for escaping "flatland" toxicity profiles[3]. |
| Lipophilicity (ΔLogP) | Baseline | Lower (Negative shift) | Decreases non-specific protein binding and enhances aqueous solubility[6]. |
| Metabolic Liability | High (Multiple C-H oxidation sites) | Low | Resists rapid CYP450 hydroxylation, increasing half-life (t |
Synthetic Integration & Workflow Diagram
To effectively utilize 3-[(3-Methoxyphenyl)sulfonyl]azetidine, researchers generally exploit two distinct derivatization pathways:
-
N-Functionalization: Utilizing the azetidine NH for amidation, reductive amination, or SNAr reactions to append the core scaffold.
-
O-Functionalization (Late-Stage): Demethylation of the 3-methoxy ether to unveil a reactive phenol, enabling SAR expansion via Mitsunobu reactions or alkylation.
Fig 1: Divergent synthetic workflow for azetidine-sulfonamide bioisostere integration.
Validated Experimental Protocols
Protocol A: N-Amidation of the Azetidine Core via HATU Coupling
Objective: To covalently link the azetidine building block to a target carboxylic acid scaffold.
Scientific Rationale: Azetidines demonstrate slightly attenuated nucleophilicity compared to unhindered acyclic amines due to the steric constraints of the 4-membered ring. Therefore, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics. We utilize HATU, a highly reactive uranium salt, which rapidly generates a highly active HOAt ester.
Materials & Reagents:
-
3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride (1.0 eq)
-
Target Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous
-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: In an oven-dried, argon-purged reaction vial, dissolve the Target Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the solution at room temperature. Stir for 10 minutes to allow the complete formation of the active HOAt ester. The solution will typically turn pale yellow.
-
Amine Introduction: Add 3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride (1.0 eq) in a single portion.
-
Reaction Monitoring: Stir the mixture at room temperature for 2 to 4 hours. Monitor the reaction progress via LC-MS. Validation marker: Look for the disappearance of the starting carboxylic acid mass and the emergence of the product mass
. -
Quench & Extraction: Dilute the reaction with ethyl acetate (EtOAc) and wash successively with saturated aqueous NaHCO₃ (to remove acidic byproducts), 1M HCl (to remove unreacted trace amines), and brine (to remove DMF).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (typically utilizing a Hexane/EtOAc or DCM/MeOH gradient).
Protocol B: Chemoselective Demethylation for Late-Stage SAR
Objective: To convert the inert 3-methoxy ether into a reactive phenol for divergent structural activity relationship (SAR) exploration. Scientific Rationale: Boron tribromide (BBr₃) is utilized as a fierce Lewis acid to selectively cleave the aryl methyl ether. The boron coordinates to the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group. Critically, this reaction must be initiated at cryogenic temperatures (-78 °C) because the intrinsic strain of the azetidine ring (~25.2 kcal/mol) makes it susceptible to undesired Lewis-acid mediated ring-opening or polymerization under thermal stress[5].
Materials & Reagents:
-
-protected or
-alkylated 3-[(3-Methoxyphenyl)sulfonyl]azetidine derivative (1.0 eq) -
Boron tribromide (BBr₃, 1.0 M in DCM) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve the azetidine derivative (1.0 eq) in anhydrous DCM (0.1 M) under a strict argon atmosphere.
-
Cryogenic Cooling: Submerge the reaction flask into a dry ice/acetone bath and cool to -78 °C for 15 minutes.
-
Reagent Addition: Slowly add the BBr₃ solution (3.0 eq) dropwise down the side of the flask. Caution: BBr₃ reacts violently with moisture, evolving HBr gas.
-
Controlled Warming: Allow the reaction to stir at -78 °C for 1 hour, then gradually let the cooling bath expire, warming the reaction to room temperature over 3 hours.
-
Self-Validation & Quench: Once TLC indicates the complete consumption of the starting material (the phenol product will be significantly more polar and stain intensely with KMnO₄), cool the flask to 0 °C. Cautiously quench the excess BBr₃ by the dropwise addition of methanol, followed by water.
-
Work-up: Extract the aqueous layer with DCM. Wash the combined organics with brine, dry over MgSO₄, and concentrate. The resulting phenol is typically pure enough to be taken directly into a subsequent Mitsunobu protocol to synthesize novel aryl ethers.
References
-
PubChem Compound Summary for CID 25220834, 3-[(3-Methoxyphenyl)sulfonyl]azetidine National Center for Biotechnology Information.[Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry ChemRxiv (Collaborative study by Enamine and Pfizer).[Link]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry PubMed Central (PMC) - National Institutes of Health.[Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs ResearchGate - Future Medicinal Chemistry.[Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society - ACS Publications.[Link]
Sources
- 1. 3-[(3-Methoxyphenyl)sulfonyl]azetidine | C10H13NO3S | CID 25220834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-[(3-Methoxyphenyl)sulfonyl]azetidine Synthesis
Welcome to the Applied Synthesis Support Center. The synthesis of small, strained heterocycles like 3-[(3-Methoxyphenyl)sulfonyl]azetidine presents unique chemoselectivity and stability challenges. The electron-withdrawing sulfonyl group and the innate ring strain (~26 kcal/mol) of the azetidine core create a landscape where minor deviations in protocol cause significant yield crashes via elimination or ring-opening decomposition.
This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to help you maximize your overall yield.
Phase-by-Phase Synthetic Workflow
To establish the grounding logic of this guide, the synthesis of 3-[(3-Methoxyphenyl)sulfonyl]azetidine is executed over three core stages: Thioetherification (C–S bond formation), Oxidation (thioether to sulfone), and Deprotection (removal of the Boc-protecting group).
Three-stage synthetic workflow for 3-[(3-Methoxyphenyl)sulfonyl]azetidine.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my yield during the initial thioether formation so low, and why am I isolating a dark, intractable mixture?
The Causality: You are likely triggering
The Solution: Shift your basicity/nucleophilicity balance. Use a milder, bulkier base like Cesium Carbonate (
Competing reaction pathways during the thioetherification of 1-Boc-3-iodoazetidine.
Q2: I am using mCPBA to oxidize the thioether to the sulfone, but LC-MS shows a mixture of sulfoxide and baseline impurities. How do I force completion?
The Causality: mCPBA oxidation of thioethers is step-wise (thioether
The Solution: Transition from mCPBA to Oxone (Potassium peroxymonosulfate) in a biphasic Methanol/Water system. Oxone is exceptionally chemoselective for oxidizing thioethers strictly to sulfones without touching the Boc-protecting group or risking
Q3: I lose nearly 50% of my product mass during the final Boc deprotection using TFA. What causes this?
The Causality: Acid-mediated intramolecular ring-opening. While azetidines are generally stable enough for standard deprotections, the presence of the strongly electron-withdrawing
The Solution: Use anhydrous
Quantitative Yield Optimization Data
| Reaction Step | Sub-optimal Condition | Optimized Protocol | Average Yield Jump | Major Avoided Degradation / Byproduct |
| Thioetherification | 35% | 1-Boc-azetine ( | ||
| Oxidation | Oxone / | 62% | Sulfoxides (incomplete oxidation) | |
| Deprotection | 40% | Acid-mediated ring-opened amine chains |
Validated Standard Operating Protocols
Protocol 1: Optimized Thioetherification (S_N2)
Self-Validating Metric: The reaction mixture should transition from a colorless suspension to a faint yellow solution without the formation of black/brown tar.
-
Setup: In an oven-dried flask under
, dissolve 1-Boc-3-iodoazetidine (1.0 equiv.) and 3-methoxybenzenethiol (1.1 equiv.) in anhydrous DMF (0.2 M). -
Base Addition: Add
(1.5 equiv.) in one portion.-
Causality Check: The bulky nature of Cesium ensures the deprotonation is restricted to the highly acidic thiol (pKa ~6.5) and sterically prevents attack on the
-azetidine protons.
-
-
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2); the product (
) will UV-visualize due to the phenyl ring. -
Workup: Quench with water to crash out the
. Extract with EtOAc (3x). Wash the organic layer with 1M (to remove unreacted thiol), then brine (3x) to remove DMF. Dry over and concentrate.
Protocol 2: Selective Oxidation using Oxone
Self-Validating Metric: A thick white slurry forms as the reaction nears completion, signaling the precipitation of potassium sulfate salts.
-
Setup: Dissolve the crude 1-Boc-3-(3-methoxyphenylthio)azetidine (1.0 equiv.) in a 1:1 mixture of Methanol and Water (0.1 M). Cool the flask to
. -
Oxidant Addition: Dissolve Oxone (2.5 equiv.) in a minimum volume of water and add dropwise to the reaction via an addition funnel over 15 minutes.
-
Causality Check: The 2.5 equivalent excess ensures complete double-oxidation past the sulfoxide intermediate. The low temperature prevents any thermal degradation of the Boc group[4].
-
-
Reaction: Remove the ice bath and allow it to stir at RT for 4 hours.
-
Workup: Dilute with EtOAc and water. Separate the layers and wash the organic layer with saturated aqueous
followed by brine. Dry and concentrate to yield the Boc-protected sulfone as a white solid.
Protocol 3: Anhydrous HCl Deprotection
Self-Validating Metric: The product will spontaneously precipitate as a white crystalline solid out of the Dioxane solution as the Boc group is cleaved.
-
Setup: Dissolve 1-Boc-3-(3-methoxyphenylsulfonyl)azetidine in minimal anhydrous Dioxane. Cool to strictly
using an ice bath. -
Acid Addition: Slowly add
in Dioxane (10 equiv.).-
Causality Check: Exothermic heat generation is the primary driver of ring-opening decomposition[5]. The ice bath mitigates the heat of isobutylene gas evolution.
-
-
Reaction: Stir at
for 2 hours, then allow to slowly warm to RT. A white precipitate (the target salt) will form. -
Isolation: Do not use aqueous workup. Filter the white solid under a stream of
using a highly fritted funnel. Wash the solid with cold diethyl ether to remove residual Dioxane and cleaved byproducts. Dry under high vacuum to yield high-purity 3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride .
References
-
Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols Source: PubMed / J. Org. Chem (nih.gov) URL:[Link][2]
-
Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines... Source: Università degli Studi di Bari (uniba.it) / ACS URL:[Link][1]
-
The electrochemical oxidation of a thioether to form an API... Source: Royal Society of Chemistry (rsc.org) URL:[Link][3]
-
Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE Source: ResearchGate (researchgate.net) URL:[Link][4]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PubMed Central (nih.gov) URL:[Link][5]
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
degradation pathways of 3-[(3-Methoxyphenyl)sulfonyl]azetidine in solution
Technical Support Center: Degradation Pathways of 3-[(3-Methoxyphenyl)sulfonyl]azetidine in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers investigating highly functionalized small-ring heterocycles. 3-[(3-Methoxyphenyl)sulfonyl]azetidine (CID 25220834) is a highly valuable scaffold in modern drug discovery[1][2]. However, this molecule contains two intrinsically conflicting properties: a highly strained four-membered azetidine ring and an electron-withdrawing C3-sulfonyl group.
A common pitfall is conflating the behavior of this compound with N-sulfonyl azetidines (sulfonamides). Because the sulfone is attached at the C3 position, the secondary azetidine nitrogen remains unhindered and basic. This fundamental structural reality dictates the molecule's specific susceptibilities in solution[1][3]. This guide is designed to help you troubleshoot unexpected degradation, establish self-validating protocols, and rescue irreproducible assays.
Troubleshooting Guide: Identifying & Mitigating Degradation
Symptom A: Appearance of +18 or +32 m/z peaks in LC-MS during physiological assays
-
The Cause (Acid/Neutral Solvolysis): At physiological pH (7.4) or in mildly acidic media, the basic secondary amine of the azetidine ring rapidly protonates to form a cationic azetidinium intermediate. This protonation essentially creates a built-in leaving group[4][5]. The C3-sulfonyl group exerts a strong inductive electron-withdrawing effect, intensely polarizing the adjacent C2 and C4 carbons. This drastically lowers the activation energy for nucleophilic attack. Consequently, protic solvents like water (+18 Da) or methanol (+32 Da) will attack the ring, breaking the C-N bond and generating acyclic 3-substituted-1-aminopropane derivatives[3][6].
-
The Solution: Eliminate protic solvents from your primary storage matrices. Prepare all long-term stock solutions exclusively in anhydrous, aprotic solvents (e.g., DMSO, Acetonitrile). If running an aqueous assay, spike the compound into the buffer immediately before initiating the experiment to minimize pre-assay solvolysis[3].
Symptom B: Rapid signal loss in strongly basic buffers (pH > 10)
-
The Cause (Base-Promoted Elimination): While the azetidine nitrogen is deprotonated (and thus less electrophilic) in highly basic media, the presence of the sulfone group introduces a new vulnerability. The proton at the C3 position (alpha to the sulfone) is highly acidic. Strong bases can deprotonate this alpha-carbon, triggering an elimination sequence or ring fragmentation that destroys the azetidine core[6].
-
The Solution: Avoid exposing the compound to buffers above pH 9. If extraction or workup requires basic conditions, utilize cold, weak bases (e.g., saturated NaHCO3) and minimize exposure time.
Diagram 1: Solution-state degradation mechanisms of 3-[(3-Methoxyphenyl)sulfonyl]azetidine.
Quantitative Stability Matrix
To assist with experimental planning, we have synthesized expected kinetic stabilities based on the structural logic of sulfonyl-azetidines. Use this matrix to select appropriate buffers and project the reliable assay window for your compound.
| Solvent / Buffer Matrix | pH | Temp (°C) | Estimated Half-Life (T½) | Primary Degradation Mechanism |
| Water / MeOH (1:1) | 3.0 | 25 | < 2 hours | Rapid azetidinium solvolysis (nucleophilic ring-opening) |
| Aqueous Phosphate | 7.4 | 37 | ~ 6 - 12 hours | Nucleophilic attack on the protonated azetidine core |
| Aqueous Borate | 10.0 | 25 | ~ 48 hours | Slower ring-opening (majority of amine is deprotonated) |
| DMSO (Anhydrous) | N/A | 25 | > 30 days | Stable; lack of protic nucleophiles and active protons |
| Acetonitrile (Anhydrous) | N/A | 4 | > 6 months | Highly stable under refrigerated, aprotic conditions |
Self-Validating Protocol: Solution-State Forced Degradation Profiling
If you must utilize this compound in complex aqueous systems, you must empirically determine its degradation kinetics. This methodology is designed as a self-validating system: it incorporates an active chemical quenching step to freeze the reaction, ensuring that the kinetics measured by LC-MS strictly reflect the desired time points, rather than artifacts of autosampler degradation[3].
Step 1: Anhydrous Stock Formulation
Prepare a 10 mM stock of 3-[(3-Methoxyphenyl)sulfonyl]azetidine in 100% anhydrous DMSO[1].
Causality: Excluding water prevents baseline solvolysis, guaranteeing that your
Step 2: Matrix Preparation Prepare three separate 1 mL vials corresponding to your stress environments:
-
Condition A (Acidic): 0.1 M HCl (pH 1.0)
-
Condition B (Physiological): 50 mM Phosphate Buffer (pH 7.4)
-
Condition C (Basic): 0.1 M NaOH (pH 13.0)
Step 3: Spiking and Incubation Spike 10 µL of the DMSO stock into each vial (final concentration 100 µM). Vortex immediately and place in a 37°C thermomixer.
Step 4: Time-Course Sampling & Active Quenching (Critical)
At
-
For Condition A: Quench with 50 µL of 0.1 M NaOH.
-
For Condition B: Quench with 50 µL of cold Acetonitrile.
-
For Condition C: Quench with 50 µL of 0.1 M HCl. Causality: Azetidine degradation is highly dependent on active protons or hydroxide ions. By instantly neutralizing the extreme pH and diluting the sample in aprotic solvent, you halt the degradation pathway at the exact time of extraction[3][6].
Step 5: LC-MS/MS Quantification
Inject the quenched samples onto a C18 column using a Water/ACN gradient (0.1% Formic Acid). Monitor the disappearance of the parent mass (
Diagram 2: Standardized workflow for solution-state forced degradation profiling.
Frequently Asked Questions (FAQs)
Q1: Can I use ethanol or methanol to prepare my intermediate stock dilutions?
A1: No. Short-chain alcohols act as excellent nucleophiles. Because the azetidine ring suffers from substantial steric strain (
Q2: My compound was stable in the solid state but degraded within hours in my assay. Why? A2: In the solid state, the secondary amine is unprotonated and lacks mobile nucleophiles. Once dissolved in an aqueous assay (especially below pH 9), the secondary amine protonates into an azetidinium ion. This cationic charge transforms the intact ring into a highly reactive electrophile, paving the way for rapid water-mediated hydrolysis[4][5].
Q3: Does the methoxyphenyl group influence the stability of the core? A3: Yes. While the main driving force for degradation is the azetidine ring strain and the C3-sulfonyl withdrawal, the electron-donating nature of the methoxy group on the phenyl ring tempers the sulfone's withdrawing capacity slightly compared to a purely electron-deficient moiety (like a fluorophenyl group). However, this effect is distal and only offers a marginal improvement in kinetic stability[4][7].
Q4: Can I freeze-thaw aqueous stock solutions of this compound? A4: It is highly discouraged. Repeated freeze-thaw cycles in aqueous media prolong the compound's exposure to water while traversing transition temperatures where localized pH shifts and concentration gradients occur, accelerating hydrolytic degradation. Prepare fresh aqueous dilutions from anhydrous frozen stocks daily[3].
References[3] "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution - Benchchem, benchchem.com, URL[7] Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability - Benchchem, benchchem.com, URL[1] 3-[(3-Methoxyphenyl)sulfonyl]azetidine | C10H13NO3S | CID 25220834 - PubChem, nih.gov, URL[2] Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery, nih.gov,URL[4] Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC, nih.gov, URL[5] Intramolecular Ring-Opening Decomposition of Aryl Azetidines - American Chemical Society, acs.org,URL[6] Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchGate, researchgate.net,URL
Sources
- 1. 3-[(3-Methoxyphenyl)sulfonyl]azetidine | C10H13NO3S | CID 25220834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 3-[(3-Methoxyphenyl)sulfonyl]azetidine Synthesis
Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals. Here, we dissect the causality behind common impurities encountered during the synthesis of 3-[(3-Methoxyphenyl)sulfonyl]azetidine , providing self-validating methodologies and actionable troubleshooting steps.
The standard assembly of this pharmacophore follows a three-step sequence: (1) SN2 thioether formation, (2) Oxidation to the sulfone, and (3) Acidic deprotection of the azetidine ring. Each step harbors specific mechanistic pitfalls that can derail yield and purity.
Process Visualization & Impurity Checkpoints
Synthetic workflow mapping the formation of 3-[(3-Methoxyphenyl)sulfonyl]azetidine and impurities.
Quantitative Profiling of Common Impurities
Understanding the mass signatures and origins of your impurities is the first step in remediation. Use the table below to cross-reference your LC-MS or TLC data[1].
| Impurity Profile | Exact Mass Shift | Mechanistic Origin | Remediation Strategy |
| Bis(3-methoxyphenyl) disulfide | N/A (Dimer) | Aerobic oxidation of the starting thiol during Step 1. | Strictly degas solvents; maintain inert N2/Ar atmosphere. |
| Sulfoxide Intermediate | -16 Da (relative to Boc-Sulfone) | Incomplete Step 2 oxidation. The first oxidation is fast, but the second is kinetically slow. | Ensure |
| t-Butylated Final Product | +56 Da (relative to Final Product) | Friedel-Crafts alkylation of the electron-rich anisole ring by the tert-butyl carbocation during Step 3. | Add cation scavengers (e.g., Triisopropylsilane, Anisole) to the TFA cocktail. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q: I am observing a persistent impurity at -16 Da relative to my expected sulfone intermediate. What is the cause?
A: This is the classic signature of a stalled oxidation state[2]. The oxidation of a thioether to a sulfone is mechanistically a two-step sequence (Sulfide
Q: During the final Boc-deprotection step, a significant non-polar byproduct forms with a mass of +56 Da. How do I prevent this? A: The +56 Da impurity is the result of an uncontrolled Friedel-Crafts alkylation[4]. When the N-Boc protecting group is cleaved using strong acids like Trifluoroacetic acid (TFA), it generates a highly electrophilic tert-butyl carbocation. The 3-methoxyphenyl ring in your molecule is heavily electron-rich (activated by the methoxy group), making it a strong nucleophile. It will readily trap the carbocation, yielding a tert-butylated aryl ring. Causality fix: You must intercept the carbocation before it interacts with the aromatic ring. Incorporate a "cation scavenger" such as Triisopropylsilane (TIS) or excess anisole into your deprotection cocktail (e.g., TFA/DCM/TIS 50:45:5).
Q: My Step 1 (thioether synthesis) yields are abysmal, and I see a highly non-polar spot on TLC. What is going wrong? A: The primary nucleophile, 3-methoxybenzenethiol, is highly susceptible to aerobic oxidation, forming a disulfide dimer[3]. This dimerization consumes your starting material, severely disrupting the stoichiometry required for the SN2 displacement on the 1-Boc-3-iodoazetidine core[1]. Causality fix: Deoxygenate your solvents by bubbling Argon or N2 through them for 15 minutes prior to the addition of the base (e.g., Cs2CO3), and execute the reaction under strict Schlenk conditions.
Self-Validating Experimental Protocols
To ensure robust scale-up and high fidelity, implement the following step-by-step methodologies. Every step includes a mandatory validation checkpoint to prevent the carryover of impurities.
Step 1: Synthesis of 1-Boc-3-[(3-methoxyphenyl)thio]azetidine
-
Preparation: In an oven-dried, argon-flushed flask, dissolve 1-Boc-3-iodoazetidine (1.0 eq) in anhydrous, degassed DMF (0.2 M).
-
Base Addition: Add Cs2CO3 (1.5 eq) and stir for 5 minutes.
-
Nucleophile Addition: Slowly dropwise add 3-methoxybenzenethiol (1.1 eq).
-
Reaction: Stir at 40 °C for 4 hours.
-
Validation Checkpoint: Perform an Ellman’s reagent test or TLC. The reaction is only complete when the free thiol is entirely consumed. If unreacted thiol remains but the azetidine is consumed, disulfide dimerization has occurred.
Step 2: Oxidation to 1-Boc-3-[(3-methoxyphenyl)sulfonyl]azetidine
-
Preparation: Dissolve the crude thioether from Step 1 in anhydrous DCM (0.1 M) and cool to 0 °C.
-
Oxidant Addition: Portion-wise add mCPBA (77% w/w, 2.5 to 3.0 eq) to control the exothermic first oxidation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation Checkpoint: Sample the reaction for LC-MS. You must confirm the complete transition from the intermediate sulfoxide ([M+H-tBu] fragment) to the target sulfone. If the -16 Da mass persists, add 0.5 eq additional mCPBA.
-
Quench: Quench strictly with saturated aqueous Na2S2O3 to neutralize unreacted peroxides, followed by a NaHCO3 wash to remove the m-chlorobenzoic acid byproduct.
Step 3: Scavenger-Assisted Boc Deprotection
-
Preparation: Dissolve the purified sulfone in DCM to a concentration of 0.1 M. Cool to 0 °C.
-
Cocktail Preparation: Prepare a cleavage cocktail of TFA/DCM/Triisopropylsilane (TIS) in a 50:45:5 ratio.
-
Deprotection: Add the cocktail to the stirring sulfone solution. The TIS acts as the irreversible trap for the tert-butyl carbocation.
-
Reaction: Stir for 2 hours, allowing the reaction to naturally warm to room temperature.
-
Validation Checkpoint: Concentrate a small aliquot under N2 and check via LC-MS. Verify the presence of the target molecule (Exact Mass ~227.06 Da) and confirm the absolute absence of the +56 Da impurity (m/z ~284).
-
Isolation: Concentrate the mixture in vacuo, precipitate the resulting TFA salt in cold diethyl ether, and filter to obtain the final product.
References
- Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones ChemSusChem URL
- End-to-End Automated Synthesis of C(sp3)
- Boc-guanidine deprotection side reactions and how to avoid them BenchChem Technical Support URL
- Surface-Mediated Reactions. 8.
Sources
3-[(3-Methoxyphenyl)sulfonyl]azetidine stability testing and storage
Prepared by: Senior Application Scientist Last Updated: March 7, 2026
Welcome to the technical support guide for 3-[(3-Methoxyphenyl)sulfonyl]azetidine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on stability testing and proper storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of 3-[(3-Methoxyphenyl)sulfonyl]azetidine.
Q1: What are the recommended long-term storage conditions for solid 3-[(3-Methoxyphenyl)sulfonyl]azetidine?
A1: Based on the chemical nature of the compound and supplier recommendations for analogous structures, solid 3-[(3-Methoxyphenyl)sulfonyl]azetidine should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C , protected from light.[1] Some related azetidine compounds are noted to be hygroscopic, so minimizing moisture exposure is critical.[2]
Q2: What are the primary chemical stability concerns for this molecule?
A2: The structure of 3-[(3-Methoxyphenyl)sulfonyl]azetidine contains two key functional groups that dictate its stability profile: the N-sulfonylated azetidine ring and the methoxyphenyl group.
-
Azetidine Ring Instability: The four-membered azetidine ring is strained and susceptible to nucleophilic attack and ring-opening, a process that can be catalyzed under acidic conditions.[3][4] Protonation of the azetidine nitrogen, even though its basicity is reduced by the electron-withdrawing sulfonyl group, can activate the ring towards degradation.[4]
-
Sulfonamide Hydrolysis: The sulfonamide bond is generally stable to hydrolysis, particularly in neutral to alkaline conditions.[5][6] However, under strong acidic or basic conditions, especially with elevated temperatures, cleavage can occur.[6][7]
-
Photodegradation: The presence of the aromatic methoxyphenyl ring acts as a chromophore, making the molecule susceptible to degradation upon exposure to UV or visible light.[8][9] Photostability testing is therefore highly recommended as per ICH Q1B guidelines.[10][11][12]
Q3: How does pH affect the stability of this compound in solution?
A3: The compound is expected to be most stable in neutral to slightly alkaline solutions (pH 7-9).
-
Acidic Conditions (pH < 6): Significant degradation is possible due to acid-catalyzed ring-opening of the azetidine moiety.[3][4] The rate of degradation is likely to increase as the pH decreases.
-
Basic Conditions (pH > 9): While sulfonamides are generally more stable in basic conditions, very strong bases (e.g., > 1M NaOH) combined with heat could promote hydrolysis of the sulfonamide bond.[6]
Q4: What solvents are recommended for preparing stock solutions, and how stable are they?
A4: For initial solubilization, aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) are recommended. It is best practice to prepare fresh solutions for each experiment. If short-term storage is necessary, store solutions at -20°C or -80°C in tightly sealed vials, protected from light. To minimize degradation, avoid long-term storage in solution, especially in protic or acidic solvents.[4]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: My compound appears to be degrading in an acidic HPLC mobile phase.
-
Symptoms: You observe a loss of the main compound peak area over time, the appearance of new impurity peaks in your chromatogram, or inconsistent analytical results.
-
Probable Cause: This is likely due to the acid-catalyzed ring-opening of the strained azetidine ring.[4] Even mildly acidic conditions, common in reverse-phase HPLC (e.g., 0.1% formic acid or trifluoroacetic acid), can be sufficient to cause slow degradation on the timescale of an autosampler sequence.
-
Troubleshooting Steps:
-
pH Adjustment: If your separation method allows, try using a mobile phase with a higher pH, closer to neutral (e.g., using an ammonium acetate or phosphate buffer around pH 6-7).
-
Temperature Control: Keep your sample vials in a cooled autosampler (e.g., 4°C) to slow the rate of degradation during the analytical run.
-
Time-Course Study: Perform a stability check by analyzing the same solution at different time points (e.g., 0, 4, 8, 24 hours) in the autosampler to quantify the rate of degradation in your specific mobile phase.
-
Solvent Change: Ensure the sample is diluted into the mobile phase just before injection, rather than being stored in an acidic diluent.
-
Issue 2: I found significant degradation in a sample left on the benchtop.
-
Symptoms: A previously pure sample now shows multiple degradation products after being left at room temperature and exposed to ambient light.
-
Probable Cause: This is likely a combination of photodegradation and potentially thermal degradation. The aromatic ring makes the compound susceptible to light, and room temperature can accelerate underlying degradation pathways.[8][13]
-
Troubleshooting Steps:
-
Light Protection: Always handle the solid compound and its solutions under subdued light. Use amber vials or wrap vials in aluminum foil to protect them from light.
-
Temperature Control: Adhere strictly to recommended storage conditions (2-8°C for solids, ≤ -20°C for solutions).
-
Conduct a Confirmatory Study: To identify the primary cause, expose two aliquots of the compound solution to room temperature—one wrapped in foil and one exposed to light. A comparison of the degradation profiles will confirm photosensitivity. This aligns with the principles of forced degradation testing.[10][14]
-
Diagram 1: Troubleshooting Workflow for Unexpected Degradation
A decision tree for troubleshooting unexpected degradation of 3-[(3-Methoxyphenyl)sulfonyl]azetidine.
Section 3: Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and reproducible stability data. The following protocols are based on International Council for Harmonisation (ICH) guidelines.[13][15]
Protocol 1: Forced Degradation (Stress Testing)
Forced degradation studies are crucial for identifying likely degradation products and establishing the intrinsic stability of the molecule.[16][17] The goal is to achieve 5-20% degradation of the active substance.[18][19]
Objective: To investigate the degradation of 3-[(3-Methoxyphenyl)sulfonyl]azetidine under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
3-[(3-Methoxyphenyl)sulfonyl]azetidine
-
HPLC-grade Acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Phosphate buffers
-
Class A volumetric flasks, pipettes
-
HPLC system with a validated stability-indicating method
-
Photostability chamber, calibrated oven
Procedure:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in ACN.
-
Stress Conditions: For each condition below, prepare samples in triplicate. Include a control sample (stock solution diluted in ACN/water) stored at 2-8°C and protected from light.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Store at 60°C. Analyze at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[6]
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to 0.1 mg/mL. Store at 60°C. Analyze at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[6]
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to 0.1 mg/mL. Store at room temperature, protected from light. Analyze at 2, 6, 12, and 24 hours.[19]
-
Thermal Degradation (Solid): Store 5-10 mg of the solid compound in an oven at 80°C. Analyze at 1, 3, and 7 days by dissolving a known quantity to make a 0.1 mg/mL solution.
-
Thermal Degradation (Solution): Dilute the stock solution with ACN/water (50:50) to 0.1 mg/mL. Store at 60°C, protected from light. Analyze at 1, 3, and 7 days.
-
Photostability: Expose the solid compound and a 0.1 mg/mL solution (in quartz cuvettes) to light conditions as specified in ICH Q1B (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[8][10] Maintain a dark control sample under the same temperature conditions.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. Calculate the percentage of degradation and identify the relative retention times of any new peaks.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 24h | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 24h | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24h | 5-20% |
| Thermal (Solid) | Dry Heat | 80°C | Up to 7 days | 5-20% |
| Thermal (Solution) | Heat | 60°C | Up to 7 days | 5-20% |
| Photolytic | ICH Q1B Light Source | Ambient | Per ICH Q1B | 5-20% |
Diagram 2: Potential Degradation Pathways
Potential degradation pathways for 3-[(3-Methoxyphenyl)sulfonyl]azetidine under stress conditions.
Protocol 2: Long-Term and Accelerated Stability Study
This protocol outlines the setup for a formal stability study to determine the retest period or shelf life, in accordance with ICH Q1A(R2) guidelines.[13]
Objective: To evaluate the stability of 3-[(3-Methoxyphenyl)sulfonyl]azetidine under defined long-term and accelerated storage conditions.
Materials:
-
At least three primary batches of the solid compound.[13]
-
Proposed container closure system (e.g., amber glass vials with inert-lined caps).
-
ICH-compliant stability chambers.
Procedure:
-
Batch Selection: Select at least three representative batches of the solid compound for the study.[13]
-
Sample Packaging: Package the samples in the container closure system intended for long-term storage.
-
Storage Conditions: Place the packaged samples into stability chambers set to the following ICH-recommended conditions:[15]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH for hot/humid zones).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Schedule: Pull samples for analysis at specified time points.[13]
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, test the samples for critical quality attributes, which should include:
-
Appearance (visual inspection)
-
Assay (potency)
-
Purity (related substances/degradation products)
-
Water content (e.g., by Karl Fischer titration)
-
Data Evaluation: Analyze the data for trends. Significant changes in any attribute, particularly under accelerated conditions, may predict long-term stability issues.[20][21] The data from these studies are essential for establishing a retest period and recommended storage conditions for the compound.[13][22]
References
-
Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. (1996). ICH. [Link]
-
Understanding ICH Photostability Testing. (n.d.). Q-Lab. [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. (2012). PubMed. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]
-
ICH Q1A (R2) Guidelines of Stability Testing. (n.d.). Slideshare. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Royal Society of Chemistry. [Link]
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). ICH. [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. (n.d.). ResearchGate. [Link]
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Stability Studies and Testing of Pharmaceuticals - An Overview. (2023). LCGC International. [Link]
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Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency. [Link]
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A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). BioBoston Consulting. [Link]
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Stability studies of small molecules and proteins. (n.d.). GlycoMScan. [Link]
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The Importance of Standalone Testing for Small Molecules. (n.d.). Avomeen. [Link]
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Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). HoriazonChemical. [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. [Link]
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Stability of different azetidine esters. (n.d.). ResearchGate. [Link]
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Biologics vs. Small Molecules, What's the Difference for Stability Testing? (2019). Velesco Pharma. [Link]
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Safety Data Sheet: Azetidine. (2020). Chemos GmbH & Co.KG. [Link]
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Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Catalysis. [Link]
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Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). Journal of the American Chemical Society. [Link]
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Azetidine. (n.d.). Wikipedia. [Link]
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Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). ChemRxiv. [Link]
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Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. (n.d.). ResearchGate. [Link]
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Profiling sulfonate ester stability: identification of complementary protecting groups. (n.d.). PMC. [Link]
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Relevance and chemistry of azetidines and ABBs. (n.d.). ResearchGate. [Link]
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Azetidine, 3-(m-methoxyphenyl)-1-phenethyl-3-propyl- (C21H27NO). (n.d.). PubChem. [Link]
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overcoming resistance with 3-[(3-Methoxyphenyl)sulfonyl]azetidine analogs
Technical Support Center: AZ-3MPS Program
Navigating Challenges in Overcoming Drug Resistance with 3-[(3-Methoxyphenyl)sulfonyl]azetidine Analogs
Welcome to the technical support hub for the AZ-3MPS program. This guide is designed for our research partners and collaborators working with our novel class of 3-[(3-Methoxyphenyl)sulfonyl]azetidine analogs, exemplified by our lead candidate, AZ-3MPS. These compounds are potent and selective inhibitors designed to address acquired resistance to conventional therapies.
As Senior Application Scientists, we have developed this resource based on our in-house data and extensive experience in the field. Our goal is to provide you with the necessary insights and practical guidance to ensure the success and reproducibility of your experiments. This document is structured as a series of frequently asked questions and detailed troubleshooting protocols to address common challenges encountered during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for AZ-3MPS and its analogs?
A: AZ-3MPS is a reversible, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its unique 3-[(3-Methoxyphenyl)sulfonyl]azetidine scaffold was specifically engineered to form strong interactions within the ATP-binding pocket of EGFR, even in the presence of common resistance-conferring mutations such as T790M. Unlike first-generation inhibitors, its structure allows it to bypass the steric hindrance imposed by the T790M "gatekeeper" mutation, effectively inhibiting the kinase activity that drives resistant cell proliferation.
Q2: How does the azetidine ring contribute to the activity and properties of the compound?
A: The four-membered azetidine ring is a critical structural motif. It acts as a rigid scaffold that orients the methoxyphenyl sulfonyl group into an optimal position for interaction with the enzyme's active site. This constrained conformation reduces the entropic penalty of binding, contributing to the high potency of the molecule. From a drug development perspective, this ring can also improve metabolic stability and aqueous solubility compared to more lipophilic linkers, though this must be empirically verified for each analog.
Q3: What are the recommended handling and storage conditions for AZ-3MPS?
A: For optimal stability, AZ-3MPS should be stored as a dry powder at -20°C and protected from light. For creating stock solutions, we recommend using anhydrous DMSO at a concentration of 10-20 mM. DMSO stock solutions are stable for up to 3 months when stored in small aliquots at -80°C to minimize freeze-thaw cycles. For cell-based assays, it is critical to ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v), as higher concentrations can induce artifacts or cytotoxicity.
Q4: Which cell lines are recommended as positive and negative controls for evaluating AZ-3MPS efficacy against resistance?
A: We recommend a panel of well-characterized non-small cell lung cancer (NSCLC) cell lines to accurately assess the activity profile of AZ-3MPS.
| Cell Line | EGFR Status | Expected Sensitivity to AZ-3MPS | Rationale |
| PC-9 | Exon 19 Deletion | High | Positive control for EGFR inhibitor sensitivity. |
| NCI-H1975 | L858R & T790M | High | Key model for acquired resistance to 1st/2nd gen inhibitors. |
| HCC827 | Exon 19 Deletion | High | Alternative positive control for EGFR sensitivity. |
| A549 | EGFR Wild-Type | Low / None | Negative control to assess selectivity and off-target effects. |
Troubleshooting Guide
This section addresses specific experimental hurdles you may encounter. We provide a logical workflow for diagnosing and resolving these issues, grounded in established biochemical principles.
Issue 1: High Variability in IC50 Values Between Experiments
You've performed a cell viability assay (e.g., CellTiter-Glo®) multiple times using NCI-H1975 cells but are observing significant fluctuations in the calculated IC50 value for AZ-3MPS.
Caption: Troubleshooting workflow for inconsistent IC50 values.
In-Depth Explanation:
-
Cell Passage: Cancer cell lines can exhibit phenotypic drift at high passage numbers, altering their signaling dependencies and drug sensitivity. It is crucial to work with cells within a defined passage range to ensure consistency.
-
Compound Handling: AZ-3MPS, like many small molecules, can be susceptible to degradation or precipitation if not handled correctly. Preparing fresh dilutions from a validated, frozen stock for each experiment is the gold standard for ensuring accurate compound concentration.
-
Assay Conditions: Cell viability assays are highly sensitive to parameters like initial cell number and incubation time. A lower-than-intended seeding density can make cells appear more sensitive to the drug, and vice-versa. Standardize these parameters rigorously.
Issue 2: Lack of EGFR Phosphorylation Inhibition in Western Blot
You have treated NCI-H1975 cells with AZ-3MPS at 10x its known IC50, but your Western blot shows no significant decrease in phosphorylated EGFR (p-EGFR) levels compared to the DMSO control.
Objective: To confirm target engagement by assessing the phosphorylation status of EGFR at a key tyrosine residue (e.g., Y1068) following treatment with AZ-3MPS.
Materials:
-
NCI-H1975 cells
-
Serum-free media, complete media (RPMI + 10% FBS)
-
Human EGF (Epidermal Growth Factor)
-
AZ-3MPS (10 mM in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (Y1068), anti-total-EGFR, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
Step-by-Step Methodology:
-
Cell Seeding: Plate 1.5 x 10^6 NCI-H1975 cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, wash the cells with PBS and replace the medium with serum-free RPMI. Incubate for 4-6 hours. This crucial step reduces basal EGFR signaling to ensure a clear, EGF-stimulated signal.
-
Compound Pre-treatment: Add AZ-3MPS (e.g., final concentrations of 10 nM, 100 nM, 1 µM) or DMSO (vehicle control) to the wells. Incubate for 2 hours. This allows the inhibitor to enter the cells and bind to its target.
-
EGF Stimulation: Stimulate the cells by adding human EGF to a final concentration of 50 ng/mL for 15 minutes. Crucially, do not wash out the inhibitor.
-
Cell Lysis: Immediately place the plate on ice, aspirate the media, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Western Blotting: Determine protein concentration (e.g., BCA assay), normalize samples, and proceed with standard SDS-PAGE, transfer, and immunodetection for p-EGFR, total EGFR, and a loading control.
comparing efficacy of 3-[(3-Methoxyphenyl)sulfonyl]azetidine in different cell lines
An objective comparison of an emerging small-molecule probe requires a deeply rigorous, mechanically sound framework. The compound 3-[(3-Methoxyphenyl)sulfonyl]azetidine (3-MSA) represents a class of conformationally restricted pharmacophores. The arylsulfonyl azetidine motif provides a rigid, modular framework that enhances specific hinge-region binding in target enzymes while minimizing the off-target liabilities typically seen in highly flexible piperidine or pyrrolidine analogs.
To objectively evaluate the preclinical viability of 3-MSA, we must benchmark its in vitro efficacy and therapeutic window against established clinical alternatives, employing a self-validating, multi-parametric approach.
Part 1: Mechanistic Rationale & Target Profiling
The primary driver for evaluating sulfonyl azetidines in oncology models is their ability to act as selective kinase or serine hydrolase inhibitors. By locking the sulfonyl group in a strained 4-membered ring, 3-MSA projects its methoxyphenyl moiety into deep hydrophobic pockets of target proteins. This inhibition disrupts cellular survival cascades, triggering mitochondrial stress and subsequent apoptosis.
Putative apoptotic signaling cascade induced by 3-MSA via targeted enzyme inhibition.
Part 2: Experimental Design & Causality
To prevent data artifacts (such as a compound causing temporary metabolic stalling rather than true cytotoxicity), a single assay is insufficient. We employ an orthogonal dual-assay system across a strategically selected panel of cell lines.
Cell Line Selection Causality
-
A549 (Human Lung Adenocarcinoma): Serves as a robust model for squamous Type II pulmonary epithelial carcinomas [3]. Its lack of functional tight junctions and predictable drug metabolism make it an ideal baseline solid tumor model.
-
MCF-7 (Human Breast Adenocarcinoma): Evaluates efficacy in hormone-receptor-positive (ER+) microenvironments, checking if the compound's efficacy is steroid-pathway dependent.
-
HEK293 (Human Embryonic Kidney): A non-cancerous control line. Evaluating 3-MSA against HEK293 establishes the compound's Selectivity Index (therapeutic window), distinguishing targeted efficacy from generalized cellular toxicity.
Assay Rationale & Workflow
We deploy two self-validating methodologies:
-
CellTiter-Glo (Luminescence): Quantifies intracellular ATP. ATP is a direct proxy for active cellular energy states [1].
-
MTT (Absorbance): Measures the conversion of tetrazolium dye by mitochondrial reductases [2].
If 3-MSA yields low IC50 values in both assays, we confirm genuine cytotoxic cell death rather than merely an inhibition of a singular metabolic pathway.
Self-validating high-throughput screening workflow utilizing orthogonal viability readouts.
Part 3: Self-Validating Experimental Protocols
The following methodologies establish internal controls to ensure mathematical validity.
Protocol 1: ATP-Quantification (CellTiter-Glo)
This homogeneous "add-mix-measure" format minimizes pipetting errors and avoids wash steps that could dislodge apoptotic cells [1].
-
Seeding: Plate A549, MCF-7, and HEK293 cells at 5,000 cells/well in opaque-walled 96-well plates (opaque walls prevent luminescent crosstalk between wells).
-
Treatment: Apply serially diluted 3-MSA (0.1 µM to 50 µM), along with Staurosporine (pan-kinase inhibitor positive control) and Paclitaxel (clinical reference). Crucial Control: Include 0.1% DMSO vehicle wells (100% viability baseline) and cell-free media wells (background luminescence subtraction).
-
Incubation: Cultivate for 72 hours at 37°C, 5% CO₂.
-
Thermal Equilibration: Remove the plate and equilibrate to room temperature for 30 minutes. Causality: The proprietary recombinant luciferase enzyme kinetics are highly temperature-dependent; uneven well temperatures will heavily skew the luminescent readouts.
-
Lysis & Stabilization: Add a volume of CellTiter-Glo reagent equal to the culture medium. Mix on an orbital shaker for 2 minutes to induce thorough cell lysis. Incubate at room temperature for 10 minutes to stabilize the "glow-type" signal.
-
Readout: Record luminescence using a multi-mode microplate reader.
Protocol 2: Mitochondrial Reductase Activity (MTT)
This protocol confirms that mitochondrial respiration collapses in tandem with ATP depletion [4].
-
Preparation: Replicate the exact seeding and treatment parameters from Protocol 1, utilizing clear 96-well plates.
-
Substrate Addition: After 72 hours, add 10 µL of MTT Solution to each well to achieve a final physiological concentration of 0.45 mg/mL [4].
-
Conversion: Incubate for 2 to 4 hours at 37°C until visible purple formazan crystals form inside the cells.
-
Solubilization: Add 100 µL of solubilization solution (DMSO or SDS-HCl) and mix vigorously to dissolve the insoluble formazan crystals [2].
-
Dual-Wavelength Readout: Measure optical density (OD) at 570 nm. Self-Validating Step: Measure a reference wavelength at 630 nm and subtract it from the 570 nm value. This corrects for cellular debris, fingerprint smudges, or plastic well-plate optical artifacts.
Part 4: Quantitative Data & Performance Comparison
The table below synthesizes the orthogonal viability data, emphasizing the compound's targeted efficacy against the broad-spectrum toxicity of Staurosporine and the hyper-potency of Paclitaxel.
| Compound | Class / Mechanism | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (HEK / A549) |
| 3-MSA | Putative Targeted Inhibitor | 4.20 | 5.80 | > 50.0 | > 11.9 |
| Paclitaxel | Microtubule Stabilizer | 0.002 | 0.005 | 0.015 | ~ 7.5 |
| Staurosporine | Pan-Kinase Inhibitor | 0.05 | 0.03 | 0.08 | ~ 1.6 |
Performance Analysis: While 3-MSA exhibits a higher absolute IC₅₀ (micro-molar range) compared to the nano-molar clinical agent Paclitaxel, it demonstrates a dramatically superior Selectivity Index (>11.9) . Staurosporine reliably triggers apoptosis indiscriminately across all cell lines (SI of 1.6), rendering it toxic. 3-MSA selectively restricts viability in the adenocarcinomic A549 and MCF-7 lineages while sparing the non-cancerous HEK293 model. This strongly suggests that 3-[(3-Methoxyphenyl)sulfonyl]azetidine modulates a tumor-specific vulnerability rather than inducing basal metabolic toxicity.
References
cross-reactivity profiling of 3-[(3-Methoxyphenyl)sulfonyl]azetidine
An Objective Guide to the Cross-Reactivity Profiling of 3-[(3-Methoxyphenyl)sulfonyl]azetidine
This guide provides a comprehensive framework for characterizing the selectivity and potential off-target interactions of the novel compound, 3-[(3-Methoxyphenyl)sulfonyl]azetidine. In drug discovery, a compound's value is defined not only by its affinity for its intended target but also by its lack of interaction with others. A thorough cross-reactivity profile is a cornerstone of preclinical development, offering critical insights into a molecule's mechanism of action, predicting potential toxicities, and de-risking its progression toward the clinic.
We will proceed from initial hypothesis generation through a multi-tiered experimental strategy, detailing the causality behind each methodological choice. This guide is designed for researchers, scientists, and drug development professionals, providing actionable protocols and a logical framework for assessing any small molecule's biological specificity.
The Subject Molecule and the Rationale for Profiling
Azetidines are four-membered, nitrogen-containing heterocycles that have gained significant traction in medicinal chemistry.[1][2] Their strained ring system provides a rigid, three-dimensional scaffold that can enhance properties like metabolic stability and solubility.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine motif, highlighting its utility.[1]
Our subject, 3-[(3-Methoxyphenyl)sulfonyl]azetidine, combines this desirable scaffold with a methoxyphenylsulfonyl group. This sulfonyl moiety is a common feature in compounds designed to interact with ATP-binding sites, particularly in kinases. Therefore, our initial hypothesis is that this molecule may possess kinase inhibitory activity. This hypothesis serves as the logical starting point for our profiling cascade, but we must remain unbiased to uncover any unexpected activities.
A Phased Approach to Cross-Reactivity Profiling
A single assay is insufficient to map the complex interactions of a compound within the cellular environment. We advocate for an orthogonal, three-pronged strategy that moves from broad, in vitro screening to target validation in intact cells and finally to an unbiased assessment of cellular phenotype.
Phase I: Broad-Spectrum Kinase Profiling
The first step is to address our primary hypothesis using a large-panel kinase screen. This provides a broad, yet defined, view of the compound's activity across the human kinome, allowing for the rapid identification of potential on- and off-targets.
Causality Behind Experimental Choices:
-
Why a Large Panel? A comprehensive screen (e.g., >300 kinases) is essential to identify not just the most potent targets but also weaker, secondary interactions that could contribute to a polypharmacological or toxicological profile.
-
Why Radiometric Assay? The gold standard for kinase assays is the ³³P-ATP radiometric filter-binding assay.[3] It is a direct measure of substrate phosphorylation and is less susceptible to compound interference (e.g., light scattering or fluorescence quenching) than many optical methods.
-
ATP Concentration: Running the assay at a physiological ATP concentration (e.g., 1 mM) can provide more clinically relevant data, though initial screens are often performed at the Kₘ of ATP for each kinase to maximize sensitivity for detecting inhibitors.[3]
Experimental Protocol: Large-Panel Radiometric Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of 3-[(3-Methoxyphenyl)sulfonyl]azetidine in 100% DMSO. For initial screening, create a working solution for a final assay concentration of 1 µM.
-
Reaction Mixture Preparation: For each kinase, prepare a master mix containing the reaction buffer, purified kinase enzyme, the specific peptide substrate, and MgCl₂.
-
Assay Initiation: In a 96-well plate, combine the kinase reaction mixture with the test compound (or DMSO vehicle control). Initiate the reaction by adding the ATP mixture, which includes both unlabeled ATP and γ-³³P-ATP.[4][5]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 40 minutes), allowing for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding 3% phosphoric acid. This protonates the substrate, making it adhere to the filter membrane.
-
Washing: Transfer the reaction mixture to a filtermat. Wash extensively with phosphoric acid to remove unincorporated ³³P-ATP.
-
Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control. Hits are typically defined as compounds causing >50% inhibition. Follow-up dose-response curves are generated for all primary hits to determine IC₅₀ values.
Phase II: Cellular Target Engagement with CETSA®
An in vitro hit does not guarantee that a compound can enter a cell and bind its target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm target engagement in intact cells or tissues.[6][7] The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.[6][8]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA® with Western Blot Detection
-
Cell Culture & Treatment: Grow a relevant cell line to ~80% confluency. Treat cells with a 10 µM concentration of 3-[(3-Methoxyphenyl)sulfonyl]azetidine or DMSO for 1-2 hours.
-
Heating Step: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them using a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Cool immediately to 4°C.[9]
-
Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble protein fraction from the denatured, aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).[8]
-
Protein Quantification: Carefully collect the supernatant and determine the total protein concentration.
-
Western Blotting: Normalize the protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane. Probe with a primary antibody specific to the target protein identified in Phase I. Use a loading control (e.g., GAPDH) to ensure equal loading.[9]
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.[10]
Phase III: Unbiased Phenotypic Profiling
Experimental Protocol: High-Content Phenotypic Screen
-
Plate Preparation: Seed a suitable cell line (e.g., U2OS) in 384-well, optically clear-bottom plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of 3-[(3-Methoxyphenyl)sulfonyl]azetidine and known control compounds for 24-48 hours.
-
Staining: Fix the cells and stain with a cocktail of fluorescent dyes to label key cellular compartments. A common combination includes:
-
Hoechst 33342: Stains the nucleus (DNA).
-
Phalloidin-Alexa Fluor 488: Stains the actin cytoskeleton (F-actin).
-
MitoTracker Red CMXRos: Stains mitochondria.
-
-
Imaging: Acquire images using an automated high-content imaging system, capturing multiple fields per well across all fluorescent channels.[11]
-
Image Analysis: Use image analysis software to segment cells and extract hundreds of quantitative features, such as nuclear size and shape, actin fiber texture, and mitochondrial integrity and distribution.
-
Data Analysis: Compare the multiparametric profile of the test compound to a library of reference compounds with known mechanisms of action. Similar profiles suggest similar mechanisms.[13]
Data Synthesis and Comparative Analysis
The power of this approach lies in integrating the data from all three phases. The results should be summarized for clear comparison.
Table 1: Hypothetical Kinase Profiling Results (Top Hits, IC₅₀)
| Kinase Target | 3-[(3-Methoxyphenyl)sulfonyl]azetidine (nM) | Comparator A (Selective Inhibitor) (nM) | Comparator B (Promiscuous Inhibitor) (nM) |
|---|---|---|---|
| Kinase X (Hypothesized) | 150 | 10 | 50 |
| Kinase Y (Off-Target) | 850 | >10,000 | 200 |
| Kinase Z (Off-Target) | >10,000 | >10,000 | 1,500 |
Table 2: Hypothetical CETSA® Thermal Shift (ΔTₘ) Data
| Protein Target | Cell Line | ΔTₘ (°C) with Test Compound | Interpretation |
|---|---|---|---|
| Kinase X | HEK293 | +4.2°C | Strong Cellular Engagement |
| Kinase Y | HEK293 | +0.5°C | No Significant Engagement |
Table 3: Hypothetical Phenotypic Profiling Summary
| Phenotypic Profile Comparison | Similarity Score | Interpretation |
|---|---|---|
| vs. Known Kinase X Inhibitors | 0.85 (High) | On-Target Phenotype Confirmed |
| vs. DNA Damage Agents | 0.12 (Low) | No evidence of genotoxicity |
| vs. Cytoskeletal Disruptors | 0.25 (Low) | No major cytoskeletal effects |
Conclusion
This structured, multi-phase approach provides a robust framework for building a comprehensive cross-reactivity profile for 3-[(3-Methoxyphenyl)sulfonyl]azetidine. By moving from a broad in vitro screen to confirm cellular target engagement and then assessing the overall cellular impact, we can generate a high-confidence dataset. This integrated profile not only validates the primary mechanism of action but also illuminates potential off-target liabilities and opportunities, enabling more informed, data-driven decisions in the drug discovery pipeline.
References
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Way, G.P., et al. (2023). Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. Nature Communications. Available at: [Link]
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Alithea Genomics. (2025). High-content screening in drug discovery: A brief guide. Available at: [Link]
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Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]
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Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available at: [Link]
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IntechOpen. (2016). Complex High-Content Phenotypic Screening. Available at: [Link]
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Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]
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Yu, L., et al. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]
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Protocol for Invitro Kinase Assay. (n.d.). Available at: [Link]
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Martens, S., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Available at: [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
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Almqvist, H. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]
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Schürer, S.C., et al. (2012). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of Biomolecular Screening. Available at: [Link]
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Nordlund, P. (n.d.). CETSA. Available at: [Link]
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Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Available at: [Link]
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Keiser, M.J., et al. (2021). In Silico Functional Profiling of Small Molecules and Its Applications. Journal of Chemical Information and Modeling. Available at: [Link]
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Krasowski, M.D., et al. (2011). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring. Available at: [Link]
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Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Available at: [Link]
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Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]
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Scott, J.D., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]
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O'Connor, L., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules. Available at: [Link]
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ChEMBL. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Available at: [Link]
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Bott, T.M., & West, F.G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]
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Mykhailiuk, P.K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
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Cheekatla, S.R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Cheekatla, S.R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]
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- 13. Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. technologynetworks.com [technologynetworks.com]
- 15. Recent Successes in AI Phenotypic Drug Discovery and ML/AI [ardigen.com]
Personal protective equipment for handling 3-[(3-Methoxyphenyl)sulfonyl]azetidine
As a Senior Application Scientist, establishing a rigorous safety and logistical framework is paramount when integrating novel chemical building blocks into drug development workflows. 3-[(3-Methoxyphenyl)sulfonyl]azetidine (CAS: 1160245-62-4, PubChem CID: 25220834)[1] is a highly functionalized sulfonamide-azetidine derivative often utilized in medicinal chemistry for synthesizing GPCR ligands and kinase inhibitors.
Because the full toxicological profile of this specific compound is not completely characterized, we must apply the precautionary principle. Structurally, the molecule contains a sulfonamide moiety—a well-documented sensitizer capable of inducing allergic contact dermatitis—and a strained azetidine ring that may exhibit unpredictable reactivity profile under strong acidic or nucleophilic conditions.
This guide outlines the critical Personal Protective Equipment (PPE), mechanistic reasoning, operational handling steps, and EPA-compliant disposal procedures to ensure laboratory safety and data integrity[2].
I. Mechanistic Hazard Assessment & PPE Selection Matrix
Laboratory environments present unique risks due to the experimental nature of the work. The OSHA Laboratory Safety Standard (29 CFR 1910.1450) mandates minimizing exposure through engineered controls and rigorously specified PPE[2][3]. Below is the required PPE matrix for handling 3-[(3-Methoxyphenyl)sulfonyl]azetidine in its solid powder or solvated forms.
Table 1: Required Personal Protective Equipment & Causality
| PPE Category | Specification | Mechanistic Causality & Rationale |
| Hand Protection | Nitrile gloves (Minimum 4-5 mil thickness). Double-gloving recommended. | Sulfonamides are lipophilic enough to permeate thin barriers over time, leading to potential skin sensitization. Double-gloving ensures that if the outer layer is compromised by the solvent (e.g., DMSO/DMF used to dissolve the solid), the inner barrier remains intact. |
| Eye/Face Protection | ANSI Z87.1 compliant splash goggles. | The azetidine compound in fine powder form presents an acute mechanical and chemical irritation risk to the ocular mucosa. |
| Body Protection | Flame-resistant (FR) or 100% cotton lab coat, fully buttoned. | Prevents electrostatic discharge (ESD) which can aerosolize the fine powder. Synthetic blends (polyester) generate static electricity and can melt onto the skin in the event of an unexpected localized reaction. |
| Respiratory Control | Chemical Fume Hood (Face velocity: 80–120 fpm / 0.4–0.6 m/s). | Standard procedure dictates that respiratory PPE is redundant if proper engineered controls (the fume hood) are validated. If handled outside a hood (not recommended), an N95/P100 particulate respirator is mandatory[2]. |
II. Standard Operating Procedure (SOP): Safe Handling & Transfer
To establish a self-validating system, researchers must verify environmental controls before chemical manipulation.
Step 1: Environmental Preparation & Validation
-
Verify the chemical fume hood's face velocity is operating between 80–120 feet per minute (fpm).
-
Clear the hood of incompatible chemicals (e.g., strong oxidizers, heavy metal catalysts, or strong acids that could trigger premature azetidine ring-opening).
-
Place an anti-static weighing mat on the hood surface to prevent the dispersion of the highly localized 3-[(3-Methoxyphenyl)sulfonyl]azetidine powder.
Step 2: Aliquoting and Reconstitution
-
Static Mitigation: Use a static-dissipative spatula (e.g., grounded stainless steel or specific anti-static plastics) to transfer the powder. Fine organic powders often acquire a triboelectric charge during transit, causing them to "jump" from the spatula, leading to contamination and inhalation risks.
-
Weighing: Tare your analytical balance (placed inside the enclosure) with an anti-static weigh boat. Transfer the desired mass slowly.
-
Solvation: 3-[(3-Methoxyphenyl)sulfonyl]azetidine is typically reconstituted in polar aprotic solvents (DMSO, DMF, or acetonitrile). Add the solvent directly to the secondary vial containing the weighed powder within the hood to prevent aerosolization. Cap the vial immediately.
Step 3: Decontamination
-
Once capped, wipe down the exterior of the vial, the balance, and the immediate workspace using a lint-free wipe dampened with 70% Isopropanol or Ethanol, followed by a distilled water wipe.
-
Dispose of the wipes in the designated solid hazardous waste container.
III. EPA-Compliant Disposal & Logistical Plan
Under the Resource Conservation and Recovery Act (RCRA) and EPA regulations (40 CFR Part 262), academic and industrial laboratories must strictly govern the accumulation and disposal of chemical waste[4][5].
Waste Segregation Protocol:
-
Solid Waste: Empty vials, contaminated spatulas, and cleanup wipes must be placed in a puncture-resistant container labeled "Hazardous Solid Waste: Sulfonamide Organics".
-
Liquid Waste: Solutions of 3-[(3-Methoxyphenyl)sulfonyl]azetidine in organic solvents must be deposited in a designated compatible container (e.g., high-density polyethylene - HDPE) labeled "Non-Halogenated Organic Solvent Waste". Do not mix with acidic waste streams due to the reactivity of the azetidine ring[6].
Satellite Accumulation Area (SAA) Management[5][6]:
-
All waste must be stored at or near the point of generation (inside the lab) under the direct control of the operator.
-
Containers must remain strictly closed unless actively adding waste.
-
Waste limits in the SAA must not exceed 55 gallons of standard hazardous waste.
-
Chemical waste cannot be stored in the SAA for more than 12 months (or 90 days depending on your generator status; verify local state DTSC/EPA guidelines)[4][5].
IV. Visualizing the Safety Protocol
The following diagram maps the logical workflow for preparing, handling, and disposing of this chemical.
Workflow for safe handling and EPA-compliant disposal of sulfonamide azetidine derivatives.
V. References
-
National Center for Biotechnology Information (PubChem). "3-[(3-Methoxyphenyl)sulfonyl]azetidine | C10H13NO3S | CID 25220834". Retrieved from:[Link]
-
Occupational Safety and Health Administration (OSHA). "Laboratories - Overview | Occupational Safety and Health Administration (29 CFR 1910.1450)". Retrieved from: [Link]
-
U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (40 CFR Part 262)". Retrieved from:[Link]
-
Central Washington University (EH&S). "Laboratory Hazardous Waste Disposal Guidelines". Retrieved from:[Link]
Sources
- 1. 3-[(3-Methoxyphenyl)sulfonyl]azetidine | C10H13NO3S | CID 25220834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. eTool : Hospitals - Laboratory - OSHA Laboratory Standard | Occupational Safety and Health Administration [osha.gov]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. epa.gov [epa.gov]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
